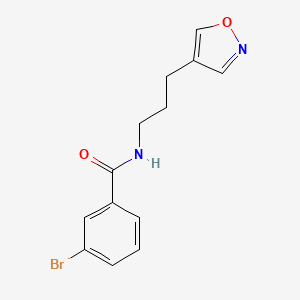

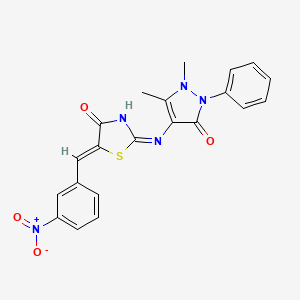

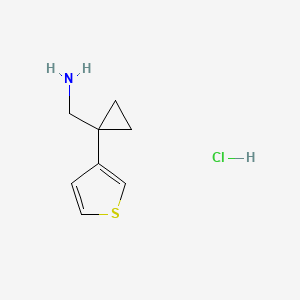

![molecular formula C16H16FN3O2S2 B2751269 (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide CAS No. 1173585-69-7](/img/structure/B2751269.png)

(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2(3H)-ylidene group, a 4-fluoro-3-(2-methoxyethyl)benzyl group, and a 2,4-dimethylthiazole-5-carboxamide group. These groups suggest that the compound might have interesting chemical properties and could potentially be used in a variety of applications, such as in the development of new pharmaceuticals or materials .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different functional group. For example, the benzo[d]thiazol-2(3H)-ylidene group might be formed through a condensation reaction, while the 2,4-dimethylthiazole-5-carboxamide group could be formed through an amide coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d]thiazol-2(3H)-ylidene group would likely contribute to the compound’s aromaticity, while the 4-fluoro-3-(2-methoxyethyl)benzyl group could potentially introduce steric hindrance .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of its various functional groups. For instance, the benzo[d]thiazol-2(3H)-ylidene group might participate in electrophilic aromatic substitution reactions, while the 2,4-dimethylthiazole-5-carboxamide group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzo[d]thiazol-2(3H)-ylidene group might increase the compound’s aromaticity and stability, while the 4-fluoro-3-(2-methoxyethyl)benzyl group could potentially affect its solubility .Applications De Recherche Scientifique

Enzyme-Free Glucose Sensing

This compound has been utilized in the synthesis of new monomers like 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT–FPBA) for enzyme-free glucose sensing at physiological conditions . The introduction of an electron-withdrawing fluorine substituent into the benzene ring of phenylboronic acid (PBA) reduces the pKa value of PBA, enhancing sensitivity and dynamic range for glucose detection. This application is particularly relevant for diabetes management and continuous glucose monitoring.

Electroluminescent Materials

The compound’s derivatives have been explored for their electroluminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs) . The materials exhibit good thermal and electrochemical stability, with potential applications in display technologies and lighting systems.

Ionic Liquid Systems

Ionic liquids incorporating similar structures have been studied for their thermodynamic properties and intermolecular interactions . These studies are foundational for applications in electrochemistry and could inform the development of new solvents, electrolytes, and other materials that require specific ionic properties.

Perovskite Solar Cells

Related fluoro-containing compounds have been used as precursors in the preparation of perovskite-based opto-electronic systems, including perovskite solar cells . The fluorinated long-chain organic spacers contribute to the stability and efficiency of these solar cells, which are at the forefront of renewable energy research.

Pharmaceutical Research

While not directly related to the exact compound, structurally similar compounds have been synthesized and characterized for potential pharmaceutical applications. These include various amides and thiazoles that could serve as building blocks for drug development .

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It has been observed that the compound exhibits luminescent properties .

Biochemical Pathways

The compound’s impact on biochemical pathways is currently under investigation. Preliminary studies suggest that it may be involved in pathways related to luminescence and electron transfer .

Pharmacokinetics

It has been noted that the compound exhibits good thermal and electrochemical stability . This could potentially influence its bioavailability, as compounds with good stability are often more resistant to metabolic degradation .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its luminescent properties, it is possible that the compound could be used as a fluorescent probe in cellular imaging studies .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this particular compound, factors such as temperature, pH, and the presence of other chemicals could potentially affect its luminescent properties and, consequently, its mode of action .

Propriétés

IUPAC Name |

N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,4-dimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2S2/c1-9-14(23-10(2)18-9)15(21)19-16-20(7-8-22-3)13-11(17)5-4-6-12(13)24-16/h4-6H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXWBZWUNZOOGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

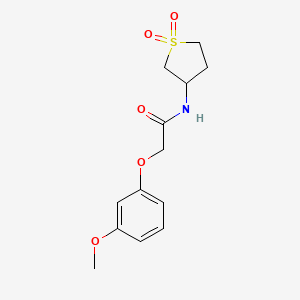

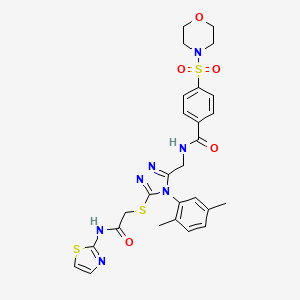

![4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2751191.png)

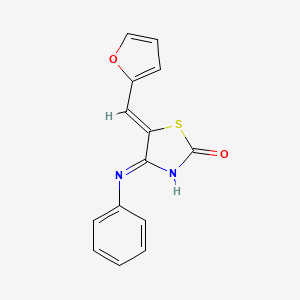

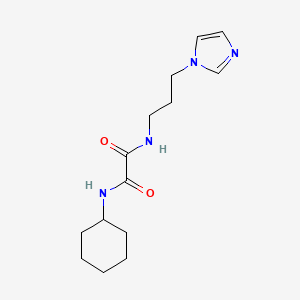

![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2751195.png)

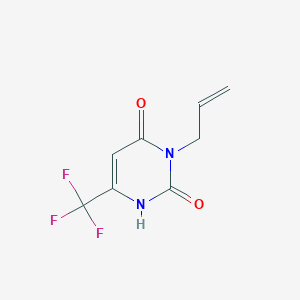

![methyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2751198.png)

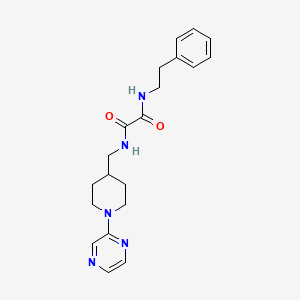

![Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2751200.png)